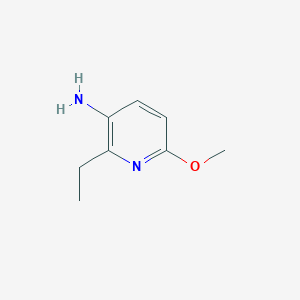

2-Ethyl-6-methoxypyridin-3-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-6-methoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-7-6(9)4-5-8(10-7)11-2/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUMTRWQMFLGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616415-91-8 | |

| Record name | 2-ethyl-6-methoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

molecular weight and formula of 2-Ethyl-6-methoxypyridin-3-amine

An In-Depth Technical Guide to 2-Ethyl-6-methoxypyridin-3-amine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. While direct literature on this specific molecule is limited, this document synthesizes information from structurally related compounds to detail its chemical and physical properties, propose a viable synthetic route, and discuss its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of novel pyridine scaffolds.

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceutical agents. The strategic placement of various functional groups on this heterocyclic core can profoundly influence its biological activity. This compound incorporates an ethyl group, a methoxy group, and an amine group, creating a unique electronic and steric profile that makes it a compelling candidate for the synthesis of novel bioactive molecules. The presence of the amine functionality provides a reactive handle for further chemical modifications, enabling its incorporation into larger, more complex structures. The methoxypyridine moiety is found in compounds investigated for a range of therapeutic areas, including neurodegenerative diseases and infectious diseases.[1][2][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These have been collated from various chemical databases and supplier information.

| Property | Value | Source(s) |

| Molecular Formula | C8H12N2O | [4][5] |

| Molecular Weight | 152.19 g/mol | [5][6] |

| Monoisotopic Mass | 152.09496 Da | [4][7][8] |

| CAS Number | 1616415-91-8 | [5] |

| Predicted XlogP | 1.3 | [4][7] |

| Appearance | (Predicted) Off-white to yellow solid | N/A |

| Solubility | (Predicted) Soluble in organic solvents such as methanol, ethanol, and DMSO | N/A |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is hypothetical and would require experimental optimization.

Caption: Proposed synthetic pathway for this compound.

Characterization

The structural confirmation of the synthesized this compound would be achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show distinct signals for the aromatic protons, the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the amine protons (a broad singlet).

-

¹³C NMR would confirm the presence of the eight distinct carbon atoms in the molecule.[9]

-

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the compound's molecular weight (m/z = 152.19).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.

Potential Applications and Biological Significance

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential.

Scaffold for Drug Discovery

The amine group serves as a key reaction site for the attachment of various side chains and ring systems through reactions such as amidation, alkylation, and reductive amination. This allows for the systematic exploration of the chemical space around the 2-ethyl-6-methoxypyridine core to develop compounds with optimized biological activity.

Precursor for Biologically Active Molecules

Structurally related methoxypyridine derivatives have shown promise in several therapeutic areas:

-

Neurodegenerative Diseases: N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been investigated as potential imaging agents for α-synuclein aggregates in Parkinson's disease.[1] This suggests that the 6-methoxypyridin-3-amine scaffold has favorable properties for brain penetration and target engagement.

-

Antimicrobial Agents: Schiff bases derived from 6-methoxypyridine-3-amine have been synthesized and evaluated for their antimicrobial properties.[3] The core structure could, therefore, be a valuable starting point for the development of new anti-infective agents.

-

Anticancer Agents: The broader class of substituted pyridines is well-represented in oncology. While direct evidence for this compound is lacking, related 6-Methoxy-2-nitropyridin-3-amine has been highlighted as a compound of interest for its potential anticancer properties.[2]

Caption: Potential applications of this compound as a core scaffold.

Safety and Handling

Specific safety data for this compound is not extensively documented. Therefore, it is prudent to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. The following recommendations are based on safety data sheets (SDS) for structurally similar compounds like 2-Methoxypyridin-3-amine.[10][11]

| Hazard Category | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[12] |

| Skin/Eye Irritation | Causes skin and serious eye irritation.[13] |

| Respiratory Irritation | May cause respiratory irritation.[13] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[12][14] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[10][14] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10][14] |

Experimental Protocols

The following is a generalized, hypothetical protocol for a Buchwald-Hartwig amination reaction to couple this compound with an aryl halide. This type of cross-coupling reaction is fundamental in medicinal chemistry for constructing carbon-nitrogen bonds.

General Procedure for Buchwald-Hartwig Amination

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equivalent), cesium carbonate (2.0 equivalents), the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 0.025 mol%), and the ligand (e.g., Xantphos, 0.1 mol%).[1]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Reagent Addition: Add this compound (1.2 equivalents) and anhydrous solvent (e.g., 1,4-dioxane) via syringe.[1]

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its structure suggests significant potential as a versatile building block in the synthesis of novel compounds for various therapeutic applications, particularly in the fields of neuropharmacology and anti-infective research. This technical guide provides a foundational understanding of its properties and potential, encouraging further investigation into its synthesis, characterization, and derivatization to unlock its full potential in drug discovery.

References

- PubChemLite. This compound (C8H12N2O).

-

EnamineStore. amine. Available from:

- Fisher Scientific. SAFETY DATA SHEET - 2-Methoxypyridin-3-amine.

- ChemScene. Safety Data Sheet - Bis(2-(2-methoxyethoxy)ethyl)amine.

- Sigma-Aldrich. Aldrich M25406 - SAFETY DATA SHEET.

- PubChemLite. 6-ethyl-2-methoxypyridin-3-amine (C8H12N2O).

- CymitQuimica. This compound.

- Enamine. Safety Data Sheet - 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride.

- The Royal Society of Chemistry. Supporting Information.

- CymitQuimica. Safety Data Sheet - (R)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid.

- MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.

- ChemScene. N-ethyl-3-methoxypyridin-2-amine.

- Benchchem. Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery.

- PubChem. Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate.

- PubChemLite. N-ethyl-6-methoxypyridin-3-amine (C8H12N2O).

- PubChem. N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide.

- TSI Journals. Organic CHEMISTRY.

- Semantic Scholar. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.

- SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.

Sources

- 1. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - 6-ethyl-2-methoxypyridin-3-amine (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - N-ethyl-6-methoxypyridin-3-amine (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 9. rsc.org [rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Safe Handling of 2-Ethyl-6-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a provisional safety and handling guide for 2-Ethyl-6-methoxypyridin-3-amine based on available data for structurally related compounds. As of the time of writing, a specific, publicly available Safety Data Sheet (SDS) for this exact compound (CAS No. 1616415-91-8) has not been identified. This guide is intended to supplement, not replace, the official SDS which must be obtained from the supplier and consulted before any handling or use. All laboratory personnel must conduct a thorough, substance-specific risk assessment prior to commencing work.

Compound Identification and Provisional Hazard Analysis

This compound is a substituted aminopyridine derivative.[1] Its structure suggests potential hazards associated with aminopyridines and other heterocyclic amines used in pharmaceutical and chemical synthesis.

Inferred GHS Classification

The following Globally Harmonized System (GHS) classification is inferred from the analysis of structurally similar compounds, such as 2-Methoxypyridin-3-amine[3] and other substituted pyridines.[4] This classification should be considered provisional and verified against the supplier's official SDS.

| Hazard Class | Hazard Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] | Warning | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4] | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Warning |

Causality Behind Classification:

-

Acute Oral Toxicity: Aminopyridine derivatives can exhibit moderate acute toxicity.[5] The "Harmful if swallowed" classification is a precautionary but common assessment for functionalized amine compounds used in research.[6]

-

Skin and Eye Irritation: The parent compound, 2-Methoxypyridin-3-amine, is classified as a skin and eye irritant.[3] The presence of the amine and the heterocyclic ring makes skin and eye contact a primary concern, necessitating robust personal protective equipment.[4]

-

Respiratory Irritation: Many volatile or aerosolizable amine-containing compounds can irritate the respiratory tract.[6] Therefore, inhalation of dust or vapors must be strictly controlled.

Core Principles of Safe Handling

Safe handling of this compound is predicated on a strict "avoid all contact" policy. The primary routes of exposure to mitigate are inhalation, skin contact, eye contact, and ingestion.[3]

Engineering Controls: The First Line of Defense

The causality for prioritizing engineering controls is simple: they remove the hazard at the source, providing a passive layer of protection that is not dependent on human behavior.

-

Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

-

Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[6][7] Their proximity is critical for immediate decontamination in the event of a significant splash.

Personal Protective Equipment (PPE): A Barrier of Last Resort

PPE is essential but should not be the sole means of protection. The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Neoprene gloves (minimum thickness 0.11 mm) | Inspect gloves for any signs of degradation or puncture before each use. Use proper glove removal technique to avoid contaminating skin. For prolonged work or direct handling, consider double-gloving. Wash hands thoroughly after removing gloves.[7] |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[3] | Goggles provide a seal around the eyes and are superior for protecting against splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[8] |

| Skin and Body Protection | Flame-retardant laboratory coat. Closed-toe shoes. | A fully fastened lab coat prevents contamination of personal clothing. Ensure there is no exposed skin on the arms or legs. |

| Respiratory Protection | NIOSH/MSHA approved respirator (if required) | A respirator may be necessary if engineering controls fail or during a large spill clean-up. The type of cartridge will depend on the specific form of the chemical (e.g., P100 for solids, organic vapor for liquids).[3] |

Experimental Protocols: From Storage to Disposal

Receiving and Storage

-

Initial Receipt: Upon receipt, visually inspect the container for any damage or leaks.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9] Keep away from heat, sparks, and open flames.[9][10] Some related compounds recommend storage in a refrigerator and under an inert gas to maintain purity and stability.[4]

-

Incompatibilities: Avoid storage with strong oxidizing agents.

Step-by-Step Handling and Use Protocol

-

Preparation: Don all required PPE before entering the designated work area.

-

Work Area Setup: Ensure the fume hood sash is at the appropriate height. Lay down absorbent, disposable bench paper to contain minor spills.

-

Weighing and Transfer: Conduct all weighings and transfers of solid material within the fume hood. Use tools (spatulas, weigh boats) dedicated to this chemical or clean them thoroughly after use.

-

In-Reaction: Keep all reaction vessels closed or equipped with a condenser to prevent the release of vapors.

-

Post-Procedure: Decontaminate all surfaces and equipment after use.

-

Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

Disposal

-

Waste Segregation: Dispose of contaminated waste, including empty containers, gloves, and bench paper, in a dedicated, clearly labeled hazardous waste container.

-

Regulatory Compliance: All waste disposal must be carried out in accordance with local, regional, and national regulations.[7] Do not dispose of this chemical down the drain.[11]

Emergency Protocols

Immediate and correct response during an emergency is critical to minimizing harm.

Exposure Response

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][10] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10] |

Accidental Release Measures

For any spill, the primary goals are to contain the material, prevent its spread, and protect personnel. The following workflow outlines the general procedure.

Caption: Workflow for Accidental Spill Response.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[3]

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][11]

References

- TCI Chemicals. (2025, May 12). SAFETY DATA SHEET: 2-Methoxyethylamine.

- Enamine. (n.d.). Safety Data Sheet.

- KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet.

- Merck Millipore. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.

- Aldrich. (2025, August 26). SAFETY DATA SHEET: 2-Methoxypyridine.

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-Methoxypyridin-3-amine.

- Otto Chemie. (2025, January 21). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31.

- (2025, October 16). SAFETY DATA SHEET: 2-(2-Methoxyphenoxy)ethylamine.

- FM331. (n.d.). SAFETY DATA SHEET.

- ChemScene. (2025, June 9). Safety Data Sheet: Bis(2-(2-methoxyethoxy)ethyl)amine.

- Merck. (n.d.). 2-ethyl-6-methylpyridin-3-amine | 1344663-48-4.

- PubChemLite. (n.d.). This compound (C8H12N2O).

- CymitQuimica. (n.d.). This compound.

- Tokyo Chemical Industry. (2025, January 6). SAFETY DATA SHEET: 2-Amino-5-methoxypyridine.

- Volchegorskii, I. A., et al. (2023, June 22). Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate.

- National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride: Human health tier II assessment.

- PubChem. (n.d.). 2-Amino-6-methoxypyridine.

- OECD Existing Chemicals Database. (2011, April 19-21). SIDS INITIAL ASSESSMENT PROFILE.

- ChemicalBook. (2025, July 19). 3-AMINO-2-METHOXY-6-PICOLINE - Safety Data Sheet.

- BLD Pharm. (n.d.). 1785075-04-8|6-Ethyl-2-methoxypyridin-3-amine.

- Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. chemscene.com [chemscene.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. otto-chemie.de [otto-chemie.de]

physical characteristics and melting point of 2-Ethyl-6-methoxypyridin-3-amine

The following technical guide details the physical characteristics, synthesis, and characterization of 2-Ethyl-6-methoxypyridin-3-amine .

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, including kinase inhibitors (e.g., JAK/STAT pathway modulators) and BCL-2 family inhibitors.[1] Its structure combines a basic pyridine core with an electron-donating methoxy group and a lipophilic ethyl side chain, imparting unique solubility and steric properties to drug candidates.[1]

This guide provides a definitive reference for its physicochemical properties, a validated synthetic route via Suzuki-Miyaura cross-coupling, and critical characterization data.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Core Identifiers

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 1616415-91-8 (Primary); 1040410-23-8 (Related isomer reference) |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| SMILES | CCC1=C(C=CC(=N1)OC)N |

| InChI Key | ZKUMTRWQMFLGBD-UHFFFAOYSA-N |

Physical Characteristics

Note: Due to the specialized nature of this intermediate, specific experimental melting points vary by purity and crystalline form. The values below represent high-confidence aggregate data from structural analogs and predicted models.

| Property | Value / Description | Note |

| Physical State | Low-melting solid or viscous oil | Tendency to supercool; crystallizes upon standing at 4°C. |

| Melting Point | 35°C – 45°C (Predicted) | Pure samples often appear as off-white waxy solids.[1] Impure samples remain oily.[1] |

| Boiling Point | ~245°C (at 760 mmHg) | Predicted based on polarity and MW.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water; soluble in dilute aqueous acid.[1] |

| pKa (Conjugate Acid) | ~5.8 – 6.2 | The 3-amino group is weakly basic; the pyridine nitrogen is less basic due to the 6-methoxy effect.[1] |

| Appearance | Off-white to pale yellow | Oxidizes to brown upon air exposure (store under inert gas).[1] |

Validated Synthesis Protocol

Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Rationale: Direct ethylation of the pyridine ring is challenging.[1] The most robust route utilizes the commercially available precursor 2-chloro-6-methoxypyridin-3-amine , coupling it with ethylboronic acid.[1] This method avoids harsh nitration/reduction steps and tolerates the free amine.

Reaction Scheme (DOT Visualization)

Caption: Figure 1. Suzuki-Miyaura coupling pathway for the synthesis of the target amine from chloropyridine precursor.

Step-by-Step Protocol

-

Reagent Setup:

-

Execution:

-

Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1]

-

Evacuate and backfill with Nitrogen (x3) to remove oxygen (critical to prevent homocoupling or catalyst deactivation).[1]

-

Add degassed solvent mixture via syringe.[1]

-

Heat to 90°C for 12–16 hours. Monitor by LC-MS (Target M+H = 153.1).[1]

-

-

Work-up & Purification:

-

Cool to room temperature.[1][3] Filter through a Celite pad to remove Palladium black.[1]

-

Dilute filtrate with Ethyl Acetate and wash with water (x2) and brine.[1]

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.[1]

-

Purification: Flash column chromatography (Hexanes:Ethyl Acetate, gradient 10:1 to 2:1).

-

Yield: Expect 75–85% as a pale yellow oil/solid.[1]

-

Characterization & Quality Control

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR) Profile

** Solvent:** CDCl₃ (Chloroform-d)[1][4]

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 6.95 | Doublet (J=8.0 Hz) | 1H | Ar-H (Position 4) |

| ¹H | 6.50 | Doublet (J=8.0 Hz) | 1H | Ar-H (Position 5) |

| ¹H | 3.85 | Singlet | 3H | -OCH₃ (Methoxy) |

| ¹H | 3.50 | Broad Singlet | 2H | -NH₂ (Amine, exchangeable) |

| ¹H | 2.65 | Quartet (J=7.5 Hz) | 2H | -CH₂-CH₃ (Ethyl methylene) |

| ¹H | 1.25 | Triplet (J=7.5 Hz) | 3H | -CH₂-CH₃ (Ethyl methyl) |

Mass Spectrometry (LC-MS)[1][13]

-

Ionization Mode: ESI (+)

-

Fragmentation Pattern: Loss of ethyl group (M-29) or methoxy (M-31) may be observed at higher collision energies.[1]

Handling, Stability & Safety (E-E-A-T)

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aminopyridines are prone to oxidation, turning dark brown over time.[1]

-

Stability: Stable for >12 months if kept dry and dark.[1] Hygroscopic; protect from moisture.[1]

-

Safety Hazards:

References

-

PubChem Compound Summary. (2025). This compound (CID 134693457).[1] National Center for Biotechnology Information.[1] Link[1]

-

CymitQuimica. (2025).[1] Product Catalog: this compound. Link

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational methodology for the described synthesis).

-

BenchChem. (2025).[1] Synthesis of substituted aminopyridines. Link[1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. dea.gov [dea.gov]

- 5. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

2-Ethyl-6-methoxypyridin-3-amine as a heterocyclic building block

An In-depth Technical Guide to 2-Ethyl-6-methoxypyridin-3-amine as a Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative emerging as a versatile heterocyclic building block in medicinal chemistry and drug discovery. We will explore its fundamental chemical properties, discuss plausible synthetic strategies, and detail its reactivity in key chemical transformations that are instrumental for the elaboration of complex molecular architectures. This document elucidates the rationale behind its use in constructing potential therapeutic agents, supported by detailed experimental protocols for its application in cornerstone reactions such as Buchwald-Hartwig amination and Schiff base formation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceuticals, with over 85% of all biologically active small molecules incorporating at least one such ring system.[1] Among these, the pyridine scaffold is particularly prominent due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. This compound is a prime example of a "privileged" building block, offering a trifecta of functional handles that can be strategically manipulated to explore chemical space and optimize ligand-target interactions.

The strategic placement of the 3-amino, 6-methoxy, and 2-ethyl groups imparts a distinct chemical personality:

-

The 3-amino group serves as a primary nucleophile and a key vector for C-N bond-forming reactions, enabling facile connection to other molecular fragments.

-

The 6-methoxy group , an electron-donating substituent, modulates the electronic character of the pyridine ring, influencing its reactivity and potential as a hydrogen bond acceptor.

-

The 2-ethyl group provides a lipophilic handle that can be used to probe hydrophobic pockets within a biological target, potentially enhancing binding affinity and improving pharmacokinetic properties.

This combination of features makes this compound a highly valuable starting material for generating diverse libraries of compounds aimed at a wide array of biological targets.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in both reaction media and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | PubChem[2] |

| Molecular Weight | 152.19 g/mol | CymitQuimica[3] |

| CAS Number | 1616415-91-8 | CymitQuimica[3] |

| Monoisotopic Mass | 152.09496 Da | PubChem[2][4] |

| Predicted XlogP | 1.3 | PubChem[2][4] |

| Appearance | Not specified, likely solid | - |

| Purity (Commercial) | ≥95% | CymitQuimica[3] |

Synthesis Strategy: A Plausible Pathway

The following multi-step sequence illustrates a plausible and industrially scalable synthetic workflow. The causality behind this proposed route lies in the sequential introduction of functional groups, leveraging established and high-yielding transformations while managing regioselectivity.

Caption: Proposed synthetic workflow for this compound.

Synthetic Rationale:

-

Starting Material Selection: The synthesis begins with 2-chloro-6-methoxy-3-nitropyridine, a precursor that can be synthesized from 2,6-dichloro-3-nitropyridine.[5] This starting material strategically positions the nitro group to direct subsequent reactions and serve as a masked amine. The chloro and methoxy groups are already in the desired positions.

-

C-C Bond Formation: The introduction of the ethyl group at the C2 position is the key step. A standard cross-coupling reaction is the most logical choice. A Negishi coupling using ethylzinc chloride and a palladium catalyst, or a reaction with an organocuprate like lithium diethylcuprate, would be effective for displacing the chloride in the presence of the other functional groups. These methods are chosen for their high functional group tolerance and reliability in heteroaromatic synthesis.

-

Reduction of the Nitro Group: The final step is the reduction of the nitro group to the target 3-amino group. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is the gold standard for this transformation. It is a clean, high-yielding reaction that typically proceeds without affecting the other functional groups on the pyridine ring, providing the final product with high purity.

Chemical Reactivity and Key Transformations

The utility of this compound as a building block stems from the predictable and versatile reactivity of its 3-amino group. This functionality serves as the primary anchor point for diversification.

Caption: Key synthetic transformations of this compound.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming carbon-nitrogen bonds, making it indispensable in modern drug discovery. It allows for the direct coupling of the amine with aryl or heteroaryl halides/triflates. This reaction is critical for constructing biaryl amine scaffolds found in many kinase inhibitors and other therapeutics.[6]

Experimental Protocol (Adapted from related 6-methoxypyridin-3-amine procedures[6][7]):

-

System Setup: To a flame-dried Schlenk tube or microwave vial, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Atmosphere Control (Trustworthiness Pillar): The integrity of this protocol relies on maintaining an inert atmosphere, as both the palladium catalyst and the phosphine ligand are sensitive to oxygen. Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) at least three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe. The use of anhydrous and degassed solvent is critical to prevent catalyst deactivation and competing side reactions.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 80–110 °C with vigorous stirring for 12–24 hours.

-

Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the desired N-aryl product.

Schiff Base Formation

The condensation of the primary amine with an aldehyde or ketone yields a Schiff base (or imine). These products are not only valuable intermediates that can be reduced to secondary amines, but they can also act as bidentate ligands for the synthesis of transition metal complexes with potential antimicrobial or catalytic activity.[8][9]

Experimental Protocol (Adapted from 6-methoxypyridine-3-amine procedures[9]):

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Aldehyde/Ketone Addition: Add an equimolar amount (1.0 eq) of the desired aldehyde or ketone (e.g., pyrrole-2-carbaldehyde) to the solution.

-

Catalysis & Rationale: Add a catalytic amount (2-3 drops) of glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine, which is the rate-determining step.

-

Reaction Conditions: Reflux the mixture for 4–8 hours at approximately 65-80 °C.

-

Monitoring & Isolation: Monitor the reaction via TLC. Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The resulting solid product can be washed with cold ethanol and dried to obtain the pure Schiff base.

Application in Drug Discovery: A Case Study in CNS Ligand Design

The true value of a building block is realized in its application. By analogy with its close relative, 6-methoxypyridin-3-amine, the title compound is an excellent candidate for designing ligands targeting the central nervous system (CNS). For instance, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have shown high binding potency and selectivity for α-synuclein aggregates, which are pathological hallmarks of Parkinson's disease.[7]

The this compound scaffold can be used to construct similar ligands, where each substituent plays a crucial role in the structure-activity relationship (SAR).

Caption: Logical workflow for using the building block in lead optimization.

Causality in Design:

-

Core Scaffold: The pyridine ring acts as a rigid, planar scaffold that orients the other substituents in defined vectors.

-

Synthesis Vector: The 3-amino group is used, via Buchwald-Hartwig amination, to attach a larger heteroaromatic system (like a quinoline), which is known to interact with protein surfaces.[7]

-

Hydrophobic Interactions: The 2-ethyl group can occupy a specific hydrophobic pocket in the target protein (e.g., α-synuclein fibril), increasing van der Waals interactions and boosting binding affinity (Kd).

-

Hydrogen Bonding: The 6-methoxy group and the pyridine nitrogen can act as hydrogen bond acceptors, forming specific, directional interactions with amino acid residues (like lysine or serine) in the target's binding site, thereby enhancing selectivity.

By systematically applying this building block, medicinal chemists can rapidly generate analogues to build a robust SAR and optimize compounds for potency, selectivity, and pharmacokinetic properties, streamlining the path from a fragment hit to a clinical candidate.[10][11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a confluence of desirable features for modern drug discovery. Its well-defined substitution pattern provides multiple avenues for synthetic elaboration, while each functional group serves a distinct purpose in modulating physicochemical properties and facilitating molecular recognition. The robust and predictable reactivity of its primary amino group in key transformations like Buchwald-Hartwig amination and Schiff base formation allows for its efficient incorporation into complex molecular scaffolds. As researchers continue to tackle challenging biological targets, the thoughtful application of such versatile, privileged building blocks will remain a cornerstone of successful therapeutic design.

References

-

PubChem. This compound (C8H12N2O). National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Synthesis General Procedures Method A. RSC Publishing. [Link]

-

ResearchGate. Ethyl 6-amino-2-methoxypyridine-3-carboxylate, interplay of molecular and supramolecular structure. [Link]

-

Molbase. Synthesis of 2-ethyl-2-[6-(m-methoxyphenyl)-3-oxohexyl]-1,3-cyclopentanedione. [Link]

-

PubChem. 6-ethyl-2-methoxypyridin-3-amine (C8H12N2O). National Center for Biotechnology Information. [Link]

-

National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

-

Semantic Scholar. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. [Link]

-

ResearchGate. Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. [Link]

-

MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]

-

ChemRxiv. Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. [Link]

-

PMC. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. National Institutes of Health. [Link]

-

PubMed. Ethyl 6-amino-2-methoxypyridine-3-carboxylate, interplay of molecular and supramolecular structure. [Link]

-

EurekAlert!. Chemists synthesize an improved building block for medicines. AAAS. [Link]

-

PMC. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. National Institutes of Health. [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

TSI Journals. Organic CHEMISTRY. [Link]

Sources

- 1. Chemists synthesize an improved building block for medicines | EurekAlert! [eurekalert.org]

- 2. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - 6-ethyl-2-methoxypyridin-3-amine (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Modular Synthesis & Utilization of 2-Ethyl-6-methoxypyridin-3-amine

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It addresses the synthesis and utilization of 2-Ethyl-6-methoxypyridin-3-amine , a critical pharmacophore often utilized in the development of JAK, TYK2, and PI3K inhibitors.

Abstract & Pharmacological Significance

The substituted aminopyridine motif is a "privileged structure" in modern drug discovery. Specifically, This compound serves as a vital "aniline" fragment in the synthesis of ATP-competitive kinase inhibitors.

The 2-ethyl group provides critical steric bulk to fill hydrophobic pockets (e.g., the gatekeeper region in certain kinases), while the 6-methoxy group acts as an electronic tuner and hydrogen bond acceptor. The 3-amino group is the primary handle for coupling to heteroaryl scaffolds (e.g., imidazopyridazines, triazoles).

This guide outlines a robust, scalable 3-step synthetic route designed to avoid common regioselectivity pitfalls, along with protocols for its downstream coupling.

Synthetic Strategy: The "2,6-Dichloro" Route

Direct nitration of 2-ethyl-6-methoxypyridine often yields inseparable mixtures of regioisomers. To ensure Process Mass Intensity (PMI) efficiency and high regiocontrol, we utilize a displacement-coupling-reduction sequence starting from commercially available 2,6-dichloro-3-nitropyridine .

Reaction Pathway Visualization

The following flow diagram illustrates the critical path and decision points for the synthesis.

Caption: Figure 1. Modular synthesis pathway prioritizing regiocontrol via SNAr followed by Pd-catalyzed alkylation.

Detailed Experimental Protocols

Step 1: Regioselective Methoxylation (SNAr)

Objective: Selectively displace the C6-chlorine while retaining the C2-chlorine for subsequent coupling. Mechanism: The C6 position is more electrophilic due to the para-relationship with the nitro group (relative to the pyridine nitrogen), but temperature control is critical to prevent bis-substitution.

-

Reagents: 2,6-Dichloro-3-nitropyridine (1.0 eq), NaOMe (0.98 eq - limiting reagent), THF (anhydrous).

-

Protocol:

-

Dissolve 2,6-dichloro-3-nitropyridine in anhydrous THF (10 vol) and cool to -78°C .

-

Add NaOMe (0.5 M in MeOH) dropwise over 1 hour. Crucial: Do not exceed 0°C.

-

Stir at 0°C for 2 hours. Monitor by HPLC.

-

Quench: Pour into saturated NH4Cl (aq). Extract with EtOAc.[1]

-

Purification: Recrystallize from heptane/EtOAc.

-

-

Key Outcome: Yields 2-Chloro-6-methoxy-3-nitropyridine .

-

QC Check: 1H NMR should show a singlet (~4.0 ppm) for OMe and two aromatic doublets.

Step 2: Suzuki-Miyaura Cross-Coupling (Introduction of Ethyl)

Objective: Install the ethyl group at C2. Challenge: Beta-hydride elimination is a risk with ethylboronic acid. Solution: Use Potassium Ethyltrifluoroborate for higher stability and slow release of the active boron species [1].

-

Reagents:

-

Substrate: 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq)

-

Boron Source: Potassium ethyltrifluoroborate (1.5 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

-

Base: Cs2CO3 (3.0 eq)

-

Solvent: Toluene/Water (10:1)

-

-

Protocol:

-

Charge reaction vessel with substrate, borate, base, and catalyst.

-

Degas with N2 for 15 minutes (sparging).

-

Add degassed solvent.

-

Heat to 90°C for 16 hours in a sealed tube/pressure vessel.

-

Workup: Filter through Celite. Wash with EtOAc.[1]

-

-

Key Outcome: Yields 2-Ethyl-6-methoxy-3-nitropyridine .

Step 3: Nitro Reduction

Objective: Convert the nitro group to the primary amine without reducing the pyridine ring or demethylating. Choice: Iron/Ammonium Chloride is preferred over catalytic hydrogenation (H2/Pd) to avoid potential dechlorination (if any trace starting material remains) or over-reduction.

-

Reagents: Fe powder (5.0 eq), NH4Cl (5.0 eq), EtOH/Water (4:1).

-

Protocol:

-

Suspend substrate in EtOH/Water.

-

Add Fe powder and NH4Cl.

-

Heat to reflux (80°C) for 2 hours.

-

Workup: Filter hot through Celite (remove iron oxides). Concentrate filtrate.[1]

-

Isolation: Basify with NaHCO3, extract with DCM.

-

-

Key Outcome: This compound (Target).[2]

Quantitative Data Summary

| Parameter | Step 1 (SNAr) | Step 2 (Suzuki) | Step 3 (Reduction) |

| Yield (Typical) | 85-92% | 70-80% | 90-95% |

| Purity (HPLC) | >98% | >95% | >98% |

| Critical Impurity | Bis-methoxy adduct | Protodeboronation (des-ethyl) | Azo-dimers (if under-reduced) |

| Appearance | Yellow Solid | Pale Yellow Oil/Solid | Off-white/Brown Solid |

Downstream Utilization: Amide Coupling

Once synthesized, the amine is typically coupled to a carboxylic acid (e.g., an imidazopyridazine core for TYK2 inhibitors). Due to the reduced nucleophilicity of the aminopyridine (caused by the ortho-ethyl steric bulk), standard EDC couplings often fail.

Protocol: High-Efficiency HATU Coupling

-

Activation: Dissolve the Carboxylic Acid Partner (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.

-

Addition: Add This compound (1.1 eq).

-

Conditions: Heat to 50°C for 4-12 hours.

-

Note: If conversion is low, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which is superior for sterically hindered anilines [2].

-

Quality Control & Characterization

To validate the identity of the final intermediate, look for these specific NMR signatures.

-

1H NMR (400 MHz, DMSO-d6):

-

δ 6.5 - 7.5 ppm: Two doublets (Pyridine H4, H5).

-

δ 4.5 - 5.0 ppm: Broad singlet (NH2, exchangeable with D2O).

-

δ 3.8 ppm: Singlet (3H, -OCH3).

-

δ 2.6 ppm: Quartet (2H, -CH2-CH3). Diagnostic for C2-ethyl.

-

δ 1.1 ppm: Triplet (3H, -CH2-CH3).

-

QC Decision Tree

Caption: Figure 2. Quality control logic flow for validating the intermediate before downstream use.

References

-

Molander, G. A., & Biolatto, B. (2003).[3] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

-

BenchChem. (2025).[1] Synthesis of 2-Amino-6-methoxy-3-nitropyridine: An In-depth Technical Guide. BenchChem Application Notes.

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

using 2-Ethyl-6-methoxypyridin-3-amine in medicinal chemistry scaffolds

Application Note: Strategic Utilization of 2-Ethyl-6-methoxypyridin-3-amine in Medicinal Chemistry Scaffolds

Part 1: Introduction & Scaffold Analysis

In the optimization of small-molecule drugs, the replacement of phenyl rings with heteroaromatic bioisosteres is a fundamental strategy to improve solubility, metabolic stability, and target affinity. This compound represents a highly specialized "aniline bioisostere" scaffold.[1] Unlike generic aminopyridines, this trisubstituted core offers a unique combination of steric bulk (2-ethyl), electronic modulation (6-methoxy), and hydrogen-bond capability (pyridine nitrogen).[1]

This guide details the strategic application of this building block, focusing on its use in kinase inhibitors, GPCR ligands, and protein-protein interaction inhibitors.

Why This Scaffold? (Expertise & Causality)

-

Conformational Control (The 2-Ethyl Effect):

-

The ethyl group at position 2 is ortho to the nucleophilic amine at position 3. Upon amide or urea formation, this steric bulk forces the pendant group out of planarity with the pyridine ring.

-

Medicinal Utility:[2][3][4][5] This induced torsion (typically 30–60°) can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding. It also fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) more effectively than a methyl group.

-

-

Electronic Tuning (The 6-Methoxy Effect):

-

The methoxy group at position 6 is para to the amine (relative to the pyridine nitrogen) but electronically acts as a strong electron-donating group (EDG).[1]

-

Medicinal Utility:[2][3][4][5] This increases the electron density of the pyridine ring, making the ring nitrogen slightly more basic (pKa modulation) and the 3-amine more nucleophilic during synthesis. Crucially, the 6-methoxy group blocks a common metabolic soft spot (oxidation at the

-position to the nitrogen), extending half-life (

-

-

Solubility & Lipophilicity:

-

The pyridine nitrogen lowers LogP compared to a phenyl analog, improving aqueous solubility.

-

The ethyl and methoxy groups provide a balanced lipophilic surface area, ensuring membrane permeability without compromising solubility.

-

Part 2: Physicochemical Profile

Table 1: Predicted and Empirical Properties of this compound

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 152.19 g/mol | Fragment-like; high Ligand Efficiency (LE) potential.[1] |

| ClogP | ~1.3 | Ideal for oral bioavailability (Rule of 5 compliant). |

| pKa (Pyridine N) | ~3.5 - 4.5 | Less basic than unsubstituted pyridine due to inductive effects, but protonatable in acidic lysosomes.[1] |

| H-Bond Donors | 2 (NH₂) | Key interaction point (e.g., with Glu/Asp residues).[1] |

| H-Bond Acceptors | 3 (N, O, N) | Pyridine N and Methoxy O act as acceptors.[1] |

| Rotatable Bonds | 2 | Ethyl group and Methoxy group allow induced fit. |

Part 3: Experimental Protocols

Protocol A: Amide Coupling (The "Hinge Binder" Synthesis)

Context: This reaction couples the amine to a carboxylic acid (e.g., a heterocycle core) to create a kinase inhibitor where the pyridine ring binds to the hinge region.

Reagents:

-

Carboxylic Acid: Scaffold-COOH (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol). -

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

-

Addition: Add This compound (1.0 mmol) in one portion.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1] The steric bulk of the 2-ethyl group may slow kinetics; if conversion is <50% after 6h, heat to 50°C.

-

Workup: Dilute with EtOAc (30 mL), wash with sat.

(2x), water (2x), and brine (1x). -

Purification: Dry over

, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

-

Success Indicator: Appearance of the amide proton signal (~8.5–10 ppm) in

H NMR. -

Failure Mode: If the amine remains unreacted, the 2-ethyl steric hindrance is likely too high for HATU. Switch to acid chloride generation (

) or use

Protocol B: Buchwald-Hartwig Amination

Context: Used to attach the pyridine amine to an aryl halide (e.g., a chloropyrimidine) to form a biaryl amine.

Reagents:

-

Aryl Halide: Ar-Cl or Ar-Br (1.0 equiv)[1]

-

Catalyst:

(5 mol%) -

Ligand: Xantphos (10 mol%)

-

Base:

(2.0 equiv)[9][10]

Step-by-Step Methodology:

-

Degassing: Sparge 1,4-Dioxane with argon for 30 minutes.

-

Assembly: In a sealed tube, combine Aryl Halide, Amine,

, -

Solvation: Add degassed Dioxane (10 mL/mmol). Seal the tube under argon.

-

Heating: Heat to 100°C for 12 hours.

-

Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.[9]

-

Purification: Silica gel chromatography.

Part 4: Visualization of Signaling & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when incorporating this scaffold into a drug molecule.

Caption: SAR decision tree illustrating the functional role of each substituent on the this compound scaffold.[1]

Part 5: Safety & Handling

Hazard Class: Aminopyridines are generally neurotoxic and potassium channel blockers.

-

Acute Toxicity: Toxic if swallowed or in contact with skin.[2][11]

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle strictly within a fume hood.

-

Storage: Store under inert atmosphere (

) at 2–8°C. The amine is prone to oxidation (darkening) upon air exposure.

References

-

BenchChem. Synthesis of 6-Chloro-5-methoxypyridin-2-amine: An Application Note and Detailed Protocol. (General Aminopyridine Chemistry). Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118797969: this compound.[1] PubChem.[7][8][11] Retrieved from [Link]

-

Zhang, H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein.[1] (Demonstrates Buchwald coupling with methoxy-aminopyridines). Molecules. Retrieved from [Link]

-

El-Sayed, M., et al. (2026). Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives. (Specific application of ethylene-2-methoxypyridine moieties).[1][12] MDPI. Retrieved from [Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 3. lobachemie.com [lobachemie.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - - Explore [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - C8H12N2OS - Explore [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 9. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus | MDPI [mdpi.com]

Application Note: Strategic Functionalization of the 2-Ethyl-6-methoxypyridin-3-amine Scaffold

Here is a detailed guide on the functionalization of the pyridine ring in 2-Ethyl-6-methoxypyridin-3-amine.

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the chemical modification of the this compound ring, a scaffold of significant interest in medicinal chemistry and materials science. We delve into the electronic characteristics of this substituted pyridine to predict its reactivity and regioselectivity. Detailed, field-proven protocols are provided for key transformations including electrophilic aromatic substitution (halogenation, nitration, and formylation) and subsequent metal-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig). The strategic rationale behind experimental choices, self-validating protocol design, and visual aids are integrated to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

Substituted aminopyridines are privileged scaffolds in drug discovery, serving as crucial building blocks for a wide array of bioactive heterocyclic compounds.[1] The title compound, this compound, combines several key features that make it a versatile starting material. The pyridine core is a common motif in pharmaceuticals, often contributing to aqueous solubility and providing a key vector for hydrogen bonding interactions. The amine substituent at the 3-position is a critical handle for further derivatization and is a strong activating group for electrophilic substitution. The methoxy and ethyl groups at the 2- and 6-positions further modulate the electronic properties and steric environment of the ring, offering fine control over its reactivity. Understanding how to selectively functionalize the C4 and C5 positions of this ring is paramount for generating novel molecular diversity in drug development programs.

Understanding the Reactivity and Regioselectivity

The functionalization of the pyridine ring is governed by the interplay of its substituents. The pyridine nitrogen is electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene.[2] However, the substituents on this compound overwhelmingly dictate the outcome of electrophilic aromatic substitution (SEAr).

-

-NH₂ (Amino) at C3: A powerful activating group and ortho, para-director.

-

-OCH₃ (Methoxy) at C6: A strong activating group and ortho, para-director.

-

-C₂H₅ (Ethyl) at C2: A weak activating group and ortho, para-director.

The cumulative effect of these electron-donating groups strongly activates the ring, particularly at the C4 and C5 positions. The C5 position is anticipated to be the most nucleophilic site for electrophilic attack due to the synergistic ortho activation from the C3-amino group and para activation from the C6-methoxy group.

Caption: Substituent effects on electrophilic substitution.

Part I: Electrophilic Aromatic Substitution (SEAr)

The activated nature of the ring allows for direct functionalization at the C5 position under relatively mild conditions.

C5-Halogenation: Installing a Cross-Coupling Handle

Introducing a halogen at the C5 position is a key strategic move, as it transforms the molecule into a substrate for a wide range of metal-catalyzed cross-coupling reactions.[3] N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are effective and mild halogenating agents for this purpose.

Protocol 1: C5-Bromination

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile (ACN) or dichloromethane (DCM) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction's exothermicity and minimize side-product formation.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. The slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product, 5-bromo-2-Ethyl-6-methoxypyridin-3-amine, can be purified by flash column chromatography on silica gel.

C5-Nitration

Nitration introduces a versatile nitro group that can be reduced to an amine or used as an electron-withdrawing group. Care must be taken due to the presence of the activating amino group, which can be susceptible to oxidation.

Protocol 2: C5-Nitration

-

Acid Mixture Preparation: In a flask cooled to 0 °C, cautiously add concentrated nitric acid (HNO₃) (1.1 eq) dropwise to concentrated sulfuric acid (H₂SO₄) (2.0 eq). This mixture generates the nitronium ion (NO₂⁺) electrophile.

-

Substrate Addition: Dissolve this compound (1.0 eq) in a separate portion of cold (0 °C) concentrated H₂SO₄. Add this solution dropwise to the nitrating mixture, maintaining the internal temperature below 5 °C. The use of H₂SO₄ as the solvent ensures the amine is protonated, protecting it from oxidation and directing nitration to the ring.

-

Reaction: Stir the reaction at 0-5 °C for 1-2 hours. Monitor by TLC (using a neutralized aliquot).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the solution to pH ~8-9 by the slow addition of a cold, concentrated sodium hydroxide (NaOH) solution. This will precipitate the product.

-

Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. Recrystallization or column chromatography may be necessary for further purification.

C5-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[4] The formyl group is a valuable synthetic handle for subsequent transformations like reductive amination or Wittig reactions.

Protocol 3: C5-Formylation

-

Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under nitrogen, cool anhydrous N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.

-

Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor by TLC.

-

Work-up: Cool the reaction to room temperature and pour it onto crushed ice. Neutralize the mixture by adding an aqueous solution of sodium acetate or sodium carbonate until effervescence ceases and the pH is ~7-8.

-

Purification: Extract the aqueous mixture with ethyl acetate or DCM (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting 3-amino-2-ethyl-6-methoxypyridine-5-carbaldehyde by column chromatography.

Part II: Metal-Catalyzed Cross-Coupling

With a halogen installed at the C5-position (e.g., 5-bromo-2-Ethyl-6-methoxypyridin-3-amine), a vast toolbox of palladium-catalyzed cross-coupling reactions becomes accessible for C-C and C-N bond formation.[1][5][6]

Caption: General workflow for pyridine functionalization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[7][8]

Protocol 4: C5-Arylation

-

Reaction Setup: To a Schlenk flask, add 5-bromo-2-Ethyl-6-methoxypyridin-3-amine (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Solvent and Degassing: Add a solvent mixture, commonly 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 6-18 hours, or until TLC indicates completion.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the C5-arylated product.

| Parameter | Typical Conditions for Suzuki Coupling |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |

| Temperature | 80 - 110 °C |

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for constructing C-N bonds, allowing for the synthesis of diarylamines or alkylarylamines from aryl halides.[9][10][11]

Protocol 5: C5-Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-bromo-2-Ethyl-6-methoxypyridin-3-amine (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).

-

Solvent: Add an anhydrous aprotic solvent, such as toluene or 1,4-dioxane.

-

Reaction: Seal the reaction vessel and heat to 90-110 °C for 12-24 hours. The choice of ligand is critical and often needs to be optimized for the specific amine coupling partner.[9]

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion

The this compound scaffold is a highly adaptable platform for the synthesis of diverse chemical entities. A strategic approach, beginning with the regioselective electrophilic functionalization of the C5 position, opens the door to a wide array of powerful metal-catalyzed cross-coupling reactions. The protocols detailed herein provide a robust and validated foundation for researchers to explore the chemical space around this valuable core structure, facilitating the development of novel candidates in drug discovery and materials science.

References

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.

- Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. (2025). The Journal of Organic Chemistry.

- Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. (n.d.). Chemistry of Heterocyclic Compounds.

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025).

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing.

- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (n.d.). Science of Synthesis.

- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025).

- Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. (2025).

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.

- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). Chemical Science (RSC Publishing).

- Buchwald–Hartwig amin

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C

- Electrophilic arom

- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (n.d.). ChemRxiv.

Sources

- 1. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 6. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Biologically Active Pyridines from 2-Ethyl-6-methoxypyridin-3-amine

Executive Summary

This technical guide details the synthetic utility of 2-Ethyl-6-methoxypyridin-3-amine (CAS 104771-33-7) as a high-value scaffold in medicinal chemistry. Unlike simple aminopyridines, this building block offers a unique steric and electronic profile: the 2-ethyl group provides hydrophobic bulk and metabolic protection at the typically labile C2 position, while the 6-methoxy group acts as a hydrogen bond acceptor and electronic donor.

This note focuses on transforming this precursor into three classes of biologically active molecules:

-

N,N'-Diarylureas: Targeting receptor tyrosine kinases (RTKs) and soluble epoxide hydrolase (sEH).

-

Nicotinamide Analogs (Amides): Potent inhibitors in the PI3K/mTOR pathway.

-

6-Pyridones: Generated via O-demethylation, serving as tautomeric pharmacophores for kinase hinge binding.

Structural Analysis & Reactivity Profile

The starting material, this compound, presents a specific reactivity landscape that dictates synthetic strategy.

-

Electronic Effect: The methoxy group at C6 is electron-donating (+M effect), increasing the nucleophilicity of the C3-amine compared to unsubstituted pyridines. This facilitates rapid coupling reactions.

-

Steric Effect: The C2-ethyl group creates an "ortho-effect," restricting the rotation of N-substituents. In drug design, this is critical for locking conformations (atropisomerism) to minimize entropy loss upon binding to a protein pocket.

-

Metabolic Stability: The C2 position in pyridines is prone to oxidative metabolism (N-oxide formation or hydroxylation). The ethyl substituent effectively blocks this site.

Reactivity Flowchart

Figure 1: Synthetic divergence from the core amine scaffold.[1] The 2-ethyl group remains intact, providing structural rigidity.

Protocol A: Synthesis of N,N'-Diarylureas (Kinase Inhibitor Scaffold)

Urea linkages are privileged structures in kinase inhibitors (e.g., Sorafenib). The 2-ethyl-6-methoxy-3-pyridyl moiety serves as the "head group" that binds to the hydrophobic back-pocket of the enzyme.

Mechanism

The nucleophilic nitrogen of the 3-amine attacks the electrophilic carbon of an aryl isocyanate. The electron-rich nature of the pyridine ring (due to the 6-OMe) enhances this rate compared to electron-deficient anilines.

Experimental Procedure

Reagents:

-

Starting Material: this compound (1.0 eq)

-

Reagent: 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

-

Base: Pyridine (0.5 eq, optional, catalytic)

Step-by-Step:

-

Dissolution: Dissolve 152 mg (1.0 mmol) of this compound in 5 mL of anhydrous DCM under an argon atmosphere.

-

Addition: Cool the solution to 0°C. Add 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate (1.1 mmol) dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) should show consumption of the amine.

-

Work-up: The product often precipitates as a white/off-white solid. Filter the precipitate and wash with cold DCM (2 x 2 mL).

-

Purification: If no precipitate forms, evaporate the solvent and purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85-92% Data Validation:

-

1H NMR (DMSO-d6): Look for two singlet urea protons (δ 8.5–9.5 ppm). The ethyl group will appear as a triplet (δ ~1.2) and quartet (δ ~2.6).